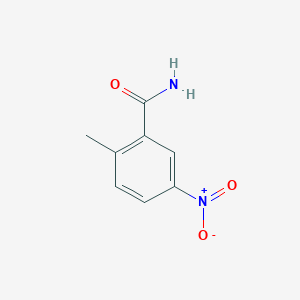
2-Methyl-5-nitrobenzamide
Descripción general
Descripción
“2-Methyl-5-nitrobenzamide” is an organic compound . It is a nitrated amide . Organic amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H8N2O3 . The molecular weight of the compound is 180.16 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 180.16 . The compound is sealed in dry storage at room temperature .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and CNS Effects
A study by Pandey et al. (1981) explored the relationship between the central nervous system (CNS) depressant and enzyme inhibitory properties of N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, a class of compounds including 2-methyl-5-nitrobenzamide. The research focused on their anticonvulsant activity and their ability to inhibit in vitro respiratory activity during pyruvic acid oxidation and monoamine oxidase activity in rat brain homogenates. This study provides insights into the potential CNS and enzyme-related applications of such compounds (Pandey, Singh, Brumleve, & Parmar, 1981).
Antimicrobial Potential
Wang et al. (2019) conducted research on novel nitrobenzamide derivatives, including this compound, for their antimycobacterial activity. Their results indicated significant in vitro antitubercular activity, suggesting these derivatives as potential antimicrobial agents (Wang et al., 2019).
Synthesis and Antimicrobial Studies
Joshi, Manikpuri, and Khare (2009) focused on the synthesis of Mannich bases incorporating 2-methylbenzamide and 2-chloro 4-nitrobenzamide pharmacophores. These compounds were studied for their antimicrobial effects against various bacteria, indicating the relevance of this compound in developing new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).
Prodrug Activation and DNA Crosslinking
Knox et al. (1993) investigated the properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a compound related to this compound. This research highlighted its role as a prodrug requiring activation for cytotoxic effects, emphasizing the potential of such compounds in targeted cancer therapies (Knox et al., 1993).
Aerobic Nitroreduction and Clinical Implications
Tang et al. (2005) examined the reductive metabolism of CB 1954, a compound structurally similar to this compound, in human liver. Their findings on the formation of cytotoxic metabolites provide insights into the clinical implications of such compounds, particularly in gene-directed enzyme prodrug therapy (GDEPT) (Tang, Helsby, Wilson, & Tingle, 2005).
Safety and Hazards
“2-Methyl-5-nitrobenzamide” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Relevant Papers
Several papers related to “this compound” were found . These papers discuss various aspects of the compound, including its synthesis, characterization, antioxidant, and antibacterial activities . Another paper discusses an efficient and green process for the synthesis of 5-methyl-2 .
Propiedades
IUPAC Name |
2-methyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWVCUHOZLVMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


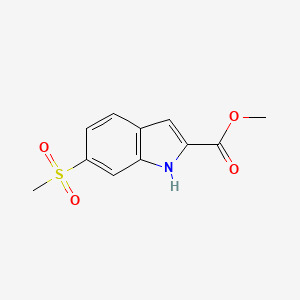

![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)

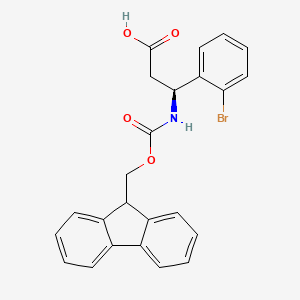
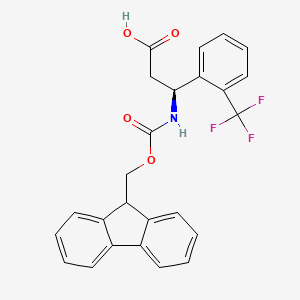
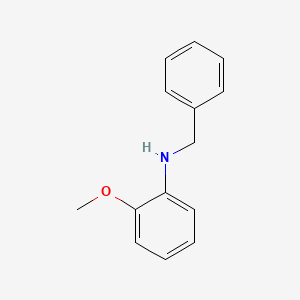
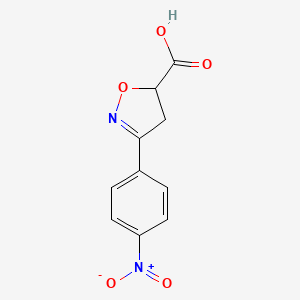
![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)


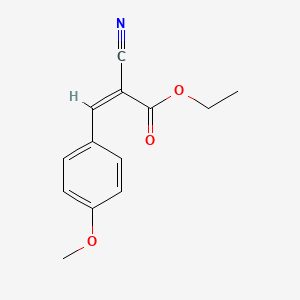

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)
